molecular formula C8H8N4O6S B12095033 Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- CAS No. 75472-45-6

Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

Cat. No.: B12095033
CAS No.: 75472-45-6
M. Wt: 288.24 g/mol
InChI Key: LDZZMEIZYVTART-UHFFFAOYSA-N
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Description

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound belongs to the class of nitrobenzoxadiazoles, which are recognized for their potent pharmacological activities, including anticancer potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid typically involves a multi-step process. One common method includes the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often involve the use of solvents like ethyl acetate and water, with the reactions carried out at room temperature for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various research fields .

Properties

CAS No.

75472-45-6

Molecular Formula

C8H8N4O6S

Molecular Weight

288.24 g/mol

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C8H8N4O6S/c13-12(14)6-2-1-5(7-8(6)11-18-10-7)9-3-4-19(15,16)17/h1-2,9H,3-4H2,(H,15,16,17)

InChI Key

LDZZMEIZYVTART-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS(=O)(=O)O

Origin of Product

United States

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